Histidyl-adenosine monophosphate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H21N8O8P |
|---|---|
Molecular Weight |
484.36 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/C16H21N8O8P/c17-8(1-7-2-19-4-20-7)16(27)32-33(28,29)30-3-9-11(25)12(26)15(31-9)24-6-23-10-13(18)21-5-22-14(10)24/h2,4-6,8-9,11-12,15,25-26H,1,3,17H2,(H,19,20)(H,28,29)(H2,18,21,22)/t8-,9+,11+,12+,15+/m0/s1 |
InChI Key |
XTFBSLZFYLGYAT-OPYVMVOTSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)N |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)N |
Origin of Product |
United States |
Biosynthesis and Enzymatic Formation of Histidyl Adenosine Monophosphate Conjugates
De Novo Biosynthesis Pathways of Specific Histidyl-Adenosine Monophosphate Intermediates
The de novo biosynthesis of histidine is an intricate and energetically costly process that involves the creation of histidyl-AMP intermediates. researchgate.net This pathway is essential in prokaryotes, fungi, and plants, making its enzymes potential targets for antimicrobial and herbicide development. wikipedia.org
Phosphoribosyladenosine Monophosphate (PR-AMP) Synthesis
A key intermediate in the histidine biosynthesis pathway is N¹-(5-phospho-β-D-ribosyl)-AMP (PRAMP), which is synthesized from ATP.
The initial and rate-limiting step in histidine biosynthesis is catalyzed by ATP-phosphoribosyltransferase (ATP-PRT). researchgate.netbioone.org This enzyme facilitates the condensation of adenosine (B11128) triphosphate (ATP) and 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP) to produce N¹-(5-phospho-β-D-ribosyl)-ATP (PRATP) and pyrophosphate (PPi). wikipedia.orgbioone.orgnih.gov The reaction is dependent on the presence of Mg²⁺ ions. bioone.org
ATP-PRT is subject to complex allosteric regulation, primarily through feedback inhibition by the final product of the pathway, L-histidine. wikipedia.orgacs.org It is also inhibited by AMP, ADP, and guanosine (B1672433) tetraphosphate (B8577671) (ppGpp), reflecting the cell's energy status and environmental conditions. researchgate.netwikipedia.org The enzyme exists in two main forms: a long form with both catalytic and regulatory domains, and a short form that requires a histidyl-tRNA synthetase paralogue, HisZ, for activity. wikipedia.org
Following the synthesis of PRATP, the subsequent two steps of the histidine biosynthesis pathway are often catalyzed by a bifunctional enzyme known as phosphoribosyl-ATP pyrophosphohydrolase/phosphoribosyl-AMP cyclohydrolase (HisIE). nih.govresearchgate.net However, in some organisms, these activities are carried out by two separate enzymes, HisE and HisI, respectively. bioone.orgnih.gov
Metabolic Interconnections: Crosstalk with Purine (B94841) Biosynthesis Pathways via AICAR
The histidine and purine biosynthesis pathways are metabolically linked through the intermediate 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR). nih.govnih.gov In microorganisms, AICAR is produced as a by-product of the histidine biosynthesis pathway during the conversion of phosphoribulosyl-formimino-AICAR-phosphate to imidazole (B134444) glycerol (B35011) phosphate (B84403), catalyzed by IGP synthase. researchgate.netyoutube.com This AICAR can then be utilized in the de novo synthesis of purines, specifically being converted to inosine (B1671953) monophosphate (IMP). nih.govmedlink.comresearchgate.net
This metabolic crosstalk necessitates a co-regulation of the genes involved in both pathways to maintain cellular homeostasis. nih.gov For instance, an accumulation of AICAR can lead to feedback inhibition of ATP-phosphoribosyltransferase, the first enzyme in the histidine pathway, thereby creating a regulatory loop. researchgate.net Studies in Saccharomyces cerevisiae have demonstrated that AICAR acts as a regulatory molecule, influencing the transcriptional activation of genes in the AMP biosynthesis pathway. nih.gov However, the AICAR produced during histidine synthesis is generally not sufficient to sustain purine nucleotide production in the absence of de novo purine synthesis. nih.gov
Post-Translational Protein Adenylylation (AMPylation) via Histidine Residues
Protein adenylylation, or AMPylation, is a post-translational modification where an adenosine monophosphate (AMP) molecule is covalently attached to an amino acid side chain of a target protein. nih.govwikipedia.org While this modification most commonly occurs on tyrosine, threonine, and serine residues through a phosphodiester bond, less stable AMPylation can also happen on histidine residues. nih.gov
Enzymatic Mechanisms of Peptidyl-Histidine Adenylylation
The enzymes responsible for AMPylation are known as AMPylators or adenylyltransferases. wikipedia.org A prominent family of these enzymes are those containing a Fic (filamentation induced by cAMP) domain. wikipedia.orgnih.gov The catalytic mechanism of Fic domain-containing enzymes involves a conserved histidine residue within a catalytic loop. nih.govnih.gov This histidine is proposed to act as a general base, deprotonating the hydroxyl group of the target amino acid (serine, threonine, or tyrosine) to facilitate a nucleophilic attack on the α-phosphate of ATP. nih.govnih.govacs.org This results in the covalent attachment of AMP to the protein and the release of pyrophosphate. acs.org
Involvement of Histidine Kinases in Two-Component Signal Transduction Systems
Two-component signal transduction systems are fundamental mechanisms by which organisms, particularly bacteria, sense and respond to changes in their environment. wikipedia.org These systems typically consist of two core proteins: a sensor histidine kinase (HK) and a response regulator (RR). nih.gov The communication between these two proteins is mediated by the transfer of a phosphoryl group.
The process begins when the histidine kinase, often a transmembrane protein, detects a specific environmental stimulus. wikipedia.org This detection triggers a conformational change that activates its kinase domain, leading to autophosphorylation. In this crucial step, the HK uses a molecule of adenosine triphosphate (ATP) to transfer the gamma-phosphoryl group to a specific, conserved histidine residue within the kinase itself. researchgate.net This reaction creates a high-energy phosphohistidine (B1677714) intermediate.
The phosphoryl group is then transferred from the HK's phosphohistidine residue to a conserved aspartate residue on the receiver domain of its cognate response regulator. researchgate.netmdpi.com This phosphorylation activates the response regulator, which then typically mediates a cellular response, such as altering gene expression. wikipedia.org While the direct product is a phosphohistidine and not a stable histidyl-AMP conjugate, this phosphorylation of a histidine residue is the first and defining step in these widespread signaling cascades. nih.gov
Some signaling pathways are more complex, employing a multi-step "phosphorelay" system where the phosphate is shuttled through additional proteins, including histidine-containing phosphotransfer (HPt) domains, before reaching the final response regulator. wikipedia.orgmdpi.com
| Component | Domain(s) | Function | Reference |
|---|---|---|---|
| Histidine Kinase (HK) | Sensor Domain, Kinase Core (DHp, CA) | Senses environmental stimulus and autophosphorylates on a conserved histidine residue using ATP. | wikipedia.orgnih.gov |
| Response Regulator (RR) | Receiver Domain, Effector Domain | Receives the phosphoryl group on a conserved aspartate residue, leading to activation and a cellular response. | wikipedia.orgnih.gov |
| Histidine Phosphotransfer (HPt) Protein | HPt Domain | Acts as an intermediate in phosphorelay systems, shuttling the phosphoryl group from the HK to the RR. | wikipedia.org |
Characterization of Adenylyltransferases (AMPylators) and Substrate Specificity
Adenylylation, also known as AMPylation, is a post-translational modification where an adenosine monophosphate (AMP) molecule is covalently attached to an amino acid side chain of a protein. wikipedia.org This process is catalyzed by a class of enzymes called adenylyltransferases, or AMPylators. wikipedia.org The reaction involves a nucleophilic attack from a hydroxyl group on the protein substrate (typically from a tyrosine, threonine, or serine residue) on the α-phosphate of an ATP molecule. wikipedia.orgacs.org This forms a phosphodiester bond and releases pyrophosphate (PPi), a reaction distinct from phosphorylation, where kinases target the γ-phosphate of ATP. wikipedia.org
AMPylators are categorized into different families based on their structural properties. The two main families are the DNA-β-polymerase-like family (which includes GlnE) and the Fic (Filamentation induced by cAMP) domain family. wikipedia.org While first discovered in bacteria, Fic domains are evolutionarily conserved and found in both prokaryotes and eukaryotes, suggesting that AMPylation is a widespread regulatory mechanism. nih.gov
The substrate specificity of adenylyltransferases is diverse and crucial for their regulatory function.
Protein Targets: Many identified targets of AMPylators are small GTPases from the Rho, Rab, and Arf families, which are key regulators of the actin cytoskeleton and vesicular trafficking. nih.gov For example, the Legionella pneumophila effector protein DrrA/SidM is an AMPylator that targets the Rab1 GTPase. nih.gov
Enzyme Regulation: The archetypal example of AMPylation is the regulation of E. coli glutamine synthetase (GS) by the adenylyltransferase GlnE. The activity of GS is modulated by the covalent attachment of AMP to a specific tyrosine residue. nih.gov
Kinetic and Structural Basis of Specificity: The specificity of these enzymes is not merely determined by a static active site. Studies on human nicotinamide (B372718) mononucleotide adenylyl-transferases (NMNATs) revealed that different isozymes have distinct kinetic mechanisms, substrate binding orders, and metal ion preferences. acs.orgnih.gov For instance, with NMNAT1 and NMNAT2, ATP binds before the nicotinamide mononucleotide substrate, whereas the reverse is true for NMNAT3. acs.orgnih.gov Furthermore, research comparing human and E. coli methionine adenosyltransferases, which have identical active sites, showed that differences in substrate specificity arise from altered enzyme and substrate dynamics. biorxiv.org
| AMPylator Family/Enzyme | Known Substrates/Targets | Amino Acid Target | Reference |
|---|---|---|---|
| GlnE (DNA-β-polymerase-like) | Glutamine Synthetase (GS) | Tyrosine | nih.gov |
| Fic Domain (e.g., DrrA/SidM) | Rab1 GTPase | Tyrosine | nih.gov |
| Fic Domain (e.g., VopS) | Rho GTPases (RhoA, Rac1, Cdc42) | Threonine | wikipedia.org |
| Human NMNATs (1, 2, 3) | Nicotinamide mononucleotide (NMN), Nicotinic acid mononucleotide (NaMN) | Not applicable (adenylyl group transfer to a nucleotide) | acs.orgnih.govnih.gov |
Biological Roles and Regulatory Mechanisms of Histidyl Adenosine Monophosphate
Metabolic Regulation by His-AMP and Related Species
The metabolic state of a cell is intricately linked to the levels of key metabolites, which often act as allosteric regulators of enzymes. His-AMP and its related molecules, AMP and histidine, play significant roles in this regulatory landscape, ensuring that metabolic fluxes are adjusted to meet the cell's needs.
Influence on Enzyme Activity and Substrate Utilization
The covalent modification of enzymes by AMP, known as adenylylation, can profoundly alter their catalytic activity and affinity for substrates. While direct quantitative data on the specific influence of the His-AMP adduct on a wide range of enzymes is not extensively documented in publicly available research, the well-established role of AMP as an allosteric regulator provides a strong basis for understanding its impact. AMP is a key indicator of the cell's energy status; high levels of AMP signal a low-energy state, triggering catabolic pathways to generate ATP and inhibiting anabolic processes that consume energy. nih.govresearchgate.net
For instance, AMP-activated protein kinase (AMPK) is a crucial energy sensor that is allosterically activated by AMP. nih.gov Once activated, AMPK phosphorylates a multitude of downstream targets, leading to increased glucose uptake and fatty acid oxidation, while simultaneously suppressing the synthesis of cholesterol and fatty acids. nih.gov The formation of His-AMP is intrinsically linked to these processes as it involves the transfer of an AMP moiety, thus influencing the pool of available AMP for allosteric regulation.
Allosteric Control and Feedback Inhibition in Metabolic Pathways (e.g., Glutamine Synthetase Regulation)
A classic example of metabolic regulation involving components of His-AMP is the control of glutamine synthetase (GS). In many bacteria, such as Escherichia coli, GS activity is modulated by both covalent modification (adenylylation) and cumulative feedback inhibition by multiple end products of glutamine metabolism. frontiersin.org Glutamine is a precursor for the synthesis of numerous compounds, including histidine, tryptophan, carbamoyl (B1232498) phosphate (B84403), CTP, and AMP. nih.gov
An excess of these end products signals that the cell has a sufficient supply of glutamine, leading to the inhibition of GS to prevent wasteful overproduction. nih.gov This feedback inhibition is cumulative, meaning the combined effect of multiple inhibitors is greater than the sum of their individual effects. frontiersin.orgnih.gov When glutamine levels are high, GS is also covalently modified by the attachment of an AMP molecule to a specific tyrosine residue, a process that renders the enzyme inactive. frontiersin.org This adenylylation is a reversible process, allowing the cell to finely tune glutamine synthesis in response to its metabolic needs.
Table 1: Allosteric Inhibitors of Glutamine Synthetase
| Inhibitor | Metabolic Pathway |
| Histidine | Amino Acid Biosynthesis |
| Tryptophan | Amino Acid Biosynthesis |
| Carbamoyl Phosphate | Pyrimidine and Arginine Biosynthesis |
| CTP | Pyrimidine Biosynthesis |
| AMP | Purine (B94841) Biosynthesis |
| Glucosamine-6-phosphate | Amino Sugar Biosynthesis |
| Glycine | Amino Acid Biosynthesis |
| Alanine | Amino Acid Biosynthesis |
| This table lists several end products of glutamine metabolism that act as allosteric inhibitors of glutamine synthetase, as detailed in various studies. frontiersin.orgnih.govnih.gov |
Cellular Signaling and Phospho-Relay Systems
Beyond its role in direct metabolic regulation, the components of His-AMP are integral to complex cellular signaling networks. These systems often involve the transfer of phosphoryl groups or adenylyl groups to modulate protein function and transmit signals within the cell.
Role of His-AMP in Intracellular Signaling Cascades
Histidine phosphorylation is a cornerstone of two-component signaling systems, which are particularly prevalent in bacteria. acs.orgmdpi.com These systems typically consist of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator. Upon sensing an environmental stimulus, the histidine kinase autophosphorylates on a conserved histidine residue. This phosphoryl group is then transferred to a conserved aspartate residue on the response regulator, which in turn mediates a cellular response, often by acting as a transcription factor. acs.org While not a direct involvement of His-AMP, this process highlights the central role of histidine phosphorylation in signaling.
In some more complex systems, known as phosphorelays, the phosphoryl group is shuttled through multiple proteins, including a histidine phosphotransferase (HPt) domain, before reaching the final response regulator. acs.org This multi-step process allows for more intricate regulation and integration of multiple signaling inputs.
Modulation of Protein Activity and Cellular Responses via Adenylylation
Protein adenylylation, or AMPylation, is a post-translational modification where an AMP moiety is covalently attached to a tyrosine, threonine, or serine residue of a target protein. researchgate.net This process is catalyzed by a family of enzymes called Fic (filamentation induced by cyclic AMP) domain-containing proteins. researchgate.netpearson.com Fic enzymes are found in both prokaryotes and eukaryotes and play crucial roles in a variety of cellular processes, from pathogenesis to stress responses. nih.gov
A well-studied example is the adenylylation of Rho family GTPases by bacterial Fic enzymes, such as IbpA from Histophilus somni. researchgate.netpearson.com By transferring an AMP group to a conserved tyrosine residue in the switch I region of these GTPases, IbpA inactivates them, leading to a collapse of the host cell's actin cytoskeleton. researchgate.netnih.gov In humans, the only known Fic protein, HYPE (Huntingtin yeast-interacting protein E), has been shown to adenylylate the Hsp70 chaperone BiP, thereby regulating the unfolded protein response in the endoplasmic reticulum. nih.gov
Table 2: Examples of Protein Adenylylation and their Functional Consequences
| Enzyme (Organism) | Substrate Protein | Modified Residue | Functional Outcome | Reference(s) |
| IbpA (Histophilus somni) | RhoA, Rac1, Cdc42 | Tyrosine | Inactivation of GTPase, collapse of actin cytoskeleton | researchgate.netpearson.com |
| VopS (Vibrio parahaemolyticus) | RhoA, Rac1, Cdc42 | Threonine | Inactivation of GTPase | researchgate.net |
| HYPE/FicD (Human) | BiP (Hsp70 chaperone) | Threonine | Regulation of the unfolded protein response | nih.gov |
| HYPE/FicD (Human) | α-Synuclein | Not specified | Implicated in Parkinson's disease pathology | nih.gov |
| HYPE/FicD (Human) | Vimentin | Not specified | Regulation of intermediate filaments | nih.gov |
| This table provides examples of proteins regulated by adenylylation, the responsible enzymes, the modified amino acid, and the resulting functional effect. |
Histidine Phosphorylation as a Regulatory Mechanism in Mammalian Cell Signaling
While historically less studied than serine, threonine, and tyrosine phosphorylation, histidine phosphorylation is emerging as a crucial regulatory mechanism in mammalian cells. acs.orgnih.gov Two key mammalian histidine kinases have been identified: NME1 (Nm23-H1) and NME2 (Nm23-H2). acs.org These enzymes have been implicated in a wide array of cellular processes, including signal transduction, cancer biology, and apoptosis. acs.org
The reversibility of this modification is ensured by the action of specific phosphohistidine (B1677714) phosphatases, such as PHPT1, LHPP, and PGAM5. nih.gov These phosphatases dephosphorylate specific substrates, thereby terminating the signaling event. For example, PHPT1 is known to dephosphorylate and regulate the activity of the potassium channel KCa3.1 and the calcium channel TRPV5. nih.gov
Table 3: Mammalian Histidine Kinases and Phosphatases and their Substrates
| Enzyme | Type | Known Substrates | Cellular Function/Pathway | Reference(s) |
| NME1 (Nm23-H1) | Kinase | KCa3.1, GNB1 | Ion channel regulation, G-protein signaling | nih.gov |
| NME2 (Nm23-H2) | Kinase | KCa3.1, GNB1 | Ion channel regulation, G-protein signaling | nih.gov |
| PHPT1 | Phosphatase | KCa3.1, TRPV5, ACLY, GNB1 | Ion channel regulation, metabolism, G-protein signaling | nih.gov |
| LHPP | Phosphatase | Not yet specified | CNS function, implicated in major depressive disorder | nih.gov |
| PGAM5 | Phosphatase | NME2 (autophosphorylated) | Negative regulation of CD4+ T cells | nih.gov |
| This table summarizes key mammalian enzymes involved in histidine phosphorylation signaling, their classification, some of their known substrates, and their associated cellular roles. |
Gene Expression and Transcriptional Control
Histidyl-adenosine monophosphate and its processing enzymes are implicated in the intricate network of gene expression and transcriptional regulation. While direct binding of the compound to nucleic acids is not extensively documented, its components and the enzymes that act upon it play significant roles in modulating transcriptional processes, particularly concerning metabolic pathways.
Interaction with Nucleic Acids (DNA and RNA)
The direct interaction of this compound with DNA and RNA is not a primary mechanism of its function described in current research. However, its constituent parts, histidine and adenosine (B11128) monophosphate (AMP), are fundamental to processes involving nucleic acids. The imidazole (B134444) ring of histidine allows it to participate in hydrogen bonding and can be a feature of proteins that interact with nucleic acids. nih.gov For instance, polyhistidine tags have been utilized in carriers to enhance the delivery of nucleic acids like siRNA. nih.gov
AMP is a precursor for RNA and DNA synthesis and also acts as a signaling molecule that can influence gene expression. nih.govnih.gov For example, cyclic AMP (cAMP), a derivative of ATP, has been shown to amplify the template activity of chromatin and accelerate the cell cycle in hepatocytes, influencing RNA and DNA synthesis. nih.gov While these roles are established for its components, specific studies detailing the direct binding or structural interaction of the conjugated this compound molecule with DNA or RNA are not prominent. The regulatory effects of histidyl-AMP appear to be mediated primarily through its influence on protein function and metabolic signaling cascades rather than direct interaction with genetic material.
Transcriptional Regulation of Histidine and Purine Biosynthesis Genes (e.g., His Operon)
The regulation of the histidine (his) operon in bacteria is a classic example of transcriptional control, primarily governed by a mechanism called attenuation. nih.govwikipedia.org This process is sensitive to the intracellular concentration of charged histidyl-tRNA, not directly to histidyl-AMP. slideshare.net When histidyl-tRNA levels are low, indicating histidine starvation, the ribosome stalls during the translation of a leader peptide, leading to an anti-terminator RNA structure that allows transcription of the operon to proceed. wikipedia.org Conversely, high levels of histidyl-tRNA promote the formation of a terminator structure that halts transcription. wikipedia.orgslideshare.net
A critical metabolic link exists between the histidine and purine biosynthesis pathways. nih.gov The intermediate 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) is formed during histidine biosynthesis and is also a precursor in the de novo purine synthesis pathway. nih.govnih.gov AICAR has been identified as a regulatory molecule that can activate the expression of ADE genes involved in AMP biosynthesis. nih.gov Therefore, the flux through the histidine pathway can directly influence the regulation of purine synthesis. nih.gov Enzymes like Histidine triad (B1167595) nucleotide-binding protein 1 (Hint1), which hydrolyze histidyl-AMP, release AMP and histidine. By modulating the cellular pools of these molecules, Hint proteins can indirectly influence these interconnected biosynthetic pathways. wikipedia.orguniprot.org Furthermore, Hint1 itself functions as a scaffolding protein that can modulate transcriptional activation, for example, by inhibiting the activity of the microphthalmia-associated transcription factor (MITF). wikipedia.org
Enzymatic Processing and Hydrolysis of this compound Linkages
The phosphoramidate (B1195095) bond in this compound is a target for specific hydrolases, most notably the Histidine Triad (HIT) superfamily of proteins. These enzymes play a crucial role in cellular signaling and metabolism by catalyzing the cleavage of such linkages, thereby reversing adenylylation events.
Adenosine 5'-Monophosphoramidase Activity of Hint/Hnt1 Proteins
Histidine triad nucleotide-binding protein 1 (Hint1) and its yeast homolog Hnt1 are enzymes that possess potent adenosine 5'-monophosphoramidase activity. wikipedia.orgnih.govyeastgenome.org They catalyze the hydrolysis of phosphoramidate bonds in various substrates, including adenosine 5'-monophosphoramidate (AMP-NH2) and aminoacyl-adenylates like histidyl-AMP, yielding AMP and the corresponding amine (e.g., ammonia (B1221849) or histidine). uniprot.orgnih.govuniprot.org The enzymatic activity of Hint1 is dependent on a conserved histidine triad motif within its active site. nih.gov Mutation of the catalytic histidine (e.g., His116Ala in yeast Hnt1) abolishes enzymatic activity and physiological function, confirming its essential role in catalysis. nih.gov This hydrolytic activity positions Hint proteins as key regulators that terminate signals carried by adenylylated molecules. acs.org
Mechanisms of De-adenylylation and Reversibility of Protein Modification
Adenylylation, also known as AMPylation, is a post-translational modification where an AMP moiety is covalently attached to an amino acid side chain of a protein, typically on a hydroxyl group (tyrosine, threonine, or serine) via a phosphodiester bond. wikipedia.orgnih.gov The formation of histidyl-AMP involves a similar linkage, a phosphoramidate bond between the imidazole nitrogen of histidine and the phosphate group of AMP.
The hydrolysis of this bond by Hint proteins is a primary mechanism of de-adenylylation. This reaction involves a nucleophilic attack on the phosphorus atom of the phosphoramidate bond, leading to its cleavage. acs.orgacs.org This process is essentially irreversible under physiological conditions as it results in the formation of AMP and the unmodified histidine-containing molecule. acs.org
While the hydrolytic cleavage by Hint proteins is a "removal" mechanism, the initial adenylylation is often a reversible process catalyzed by enzymes like aminoacyl-tRNA synthetases. acs.org De-adenylylation can also occur through a different mechanism known as phosphorolysis, which is utilized by enzymes like the bacterial glutamine synthetase adenylyltransferase (GS-ATase). wikipedia.orgacs.org In phosphorolysis, the attacking nucleophile is an inorganic phosphate, and the products are ADP and the unmodified protein, in contrast to the AMP produced by Hint-mediated hydrolysis. wikipedia.org
Substrate Specificity of Hydrolases for Histidyl-AMP Bonds
Hint proteins exhibit broad substrate specificity, hydrolyzing a range of purine nucleotide phosphoramidates and acyl-adenylates, but they are not active towards nucleotides with multiple phosphates like ATP or diadenosine polyphosphates. uniprot.orgnih.gov Their primary function appears to be the hydrolysis of aminoacyl-adenylates, which are intermediates in protein synthesis generated by aminoacyl-tRNA synthetases. acs.orgnih.gov Human Hint1 (hHint1) can hydrolyze not only His-AMP but also Lysyl-AMP, Met-AMP, and Asp-AMP. uniprot.orguniprot.org
The enzyme can accommodate diverse leaving groups attached to the AMP moiety. acs.org Studies comparing various synthetic and biological substrates have shown that the efficiency of hydrolysis is influenced by the nature of the group attached to the AMP. For example, hHint1 is significantly more efficient at hydrolyzing 3-indolepropionic acyl-adenylate than tryptamine (B22526) adenosine phosphoramidate monoester. nih.gov This broad specificity allows Hint1 to act as a general "proofreader" or regulator, clearing the cell of potentially signaling-active aminoacyl-adenylates. nih.gov
Structural and Biophysical Characterization of Histidyl Adenosine Monophosphate Complexes
Structural Analysis of Synthesized His-AMP and its Derivatives
Histidyl-adenosine monophosphate is an organic compound belonging to the class of 5'-acylphosphoadenosines. drugbank.com These are ribonucleoside derivatives containing an adenosine (B11128) moiety where the phosphate (B84403) group is acylated. The structure of His-AMP consists of a histidine amino acid linked via a high-energy mixed anhydride (B1165640) bond between its carboxyl group and the phosphate group of adenosine monophosphate.
While detailed protocols for the chemical synthesis of His-AMP are not extensively documented in publicly available literature, the synthesis of related histidine derivatives and the analysis of similar nucleotide adducts provide a framework for its potential synthesis and characterization. The synthesis would likely involve the reaction of a protected histidine derivative with an activated form of AMP.
Characterization of synthesized His-AMP and its derivatives would rely on a combination of modern analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential for confirming the covalent linkage between the histidine and AMP moieties by identifying characteristic chemical shifts and coupling constants of the protons and carbons in both the amino acid and the nucleotide. hmdb.casouthampton.ac.ukhmdb.caspectrabase.com For instance, the downfield shift of the alpha-carbon of histidine would be indicative of the acyl-phosphate bond formation.
Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the exact molecular weight of His-AMP, confirming its elemental composition. nih.govnih.gov Tandem mass spectrometry (MS/MS) could further be used to fragment the molecule and verify the connectivity of the histidine and AMP components.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₁N₈O₈P | DrugBank drugbank.com |
| Molecular Weight | 484.36 g/mol | DrugBank drugbank.com |
| Class | 5'-acylphosphoadenosines | DrugBank drugbank.com |
Protein-Histidyl-Adenosine Monophosphate Interaction Studies
The interaction of His-AMP with proteins is central to its biological function. These interactions are characterized by high specificity and affinity, often inducing significant conformational changes in the protein partner.
Crystallographic Analysis of Enzyme-His-AMP Adducts (e.g., Histidyl-tRNA Synthetase-Histidyl Adenylate Complex)
The crystal structure of Escherichia coli histidyl-tRNA synthetase (HisRS) in complex with its product, histidyl-adenylate (His-AMP), has been determined at a resolution of 2.6 Å. This structure provides a detailed snapshot of the enzyme's active site with the bound intermediate. The enzyme is a homodimer, with each monomer comprising a catalytic domain and an anticodon-binding domain. The active sites of all four monomers in the asymmetric unit are occupied by histidyl-adenylate, which appears to have formed during the crystallization process.
The catalytic domain features a six-stranded antiparallel β-sheet flanked by α-helices, a characteristic fold of class II aminoacyl-tRNA synthetases. The bound His-AMP is stabilized by a network of interactions with conserved amino acid residues within the active site, ensuring its proper orientation for the subsequent transfer of the histidyl moiety to the tRNA.
Identification of His-AMP Binding Sites and Critical Amino Acid Residues (e.g., in Glutamate (B1630785) Dehydrogenase)
While direct crystallographic evidence of His-AMP binding to glutamate dehydrogenase (GDH) is not available, studies using affinity labeling with an AMP analog, 2-(4-bromo-2,3-dioxobutylthio)adenosine 5'-monophosphate (2-BDB-TAMP), have provided valuable insights into a potential binding site. In bovine liver glutamate dehydrogenase, this reagent covalently modifies a specific histidine residue, His-82, within the high-affinity ADP-activating site. nih.gov The labeling of His-82 leads to the loss of one of the two ADP binding sites on the enzyme. nih.gov This finding suggests that the region around His-82 is a critical locus for nucleotide binding and allosteric regulation. The modified tryptic peptide was identified as Ala-Gln-His-Ser-Gln-His-Arg, corresponding to residues 80-86 of the protein sequence. nih.gov
The fact that an AMP analog targets a histidine residue in a known allosteric site of GDH raises the possibility that His-AMP itself, or similar histidine-nucleotide adducts, could interact with and potentially modulate the activity of this and other enzymes. Glutamate dehydrogenase is a key enzyme in metabolism, and its activity is allosterically regulated by a variety of molecules, including ADP (an activator) and GTP (an inhibitor). nih.govnih.govmdpi.com The binding of these effectors to sites distinct from the active site induces conformational changes that alter the enzyme's catalytic efficiency. nih.govnih.gov
Allosteric Binding and Induced Conformational Changes in Target Proteins
The binding of a ligand to an allosteric site on a protein can trigger conformational changes that propagate through the protein structure, ultimately affecting the active site and modulating its activity. While specific studies on allosteric regulation by His-AMP are limited, the principles of allostery observed with other nucleotides provide a framework for understanding its potential effects.
For instance, in glutamate dehydrogenase, the binding of the allosteric activator ADP is known to cause a conformational change that facilitates the release of the product, thereby increasing the enzyme's turnover rate. nih.gov Conversely, the binding of the inhibitor GTP stabilizes a closed conformation of the enzyme, hindering product release. nih.gov Given that an AMP analog binds to the ADP site, it is plausible that His-AMP, if it were to bind to this or a similar site, could also induce conformational changes. The nature of these changes would depend on the specific interactions formed between the histidyl and adenosyl moieties of His-AMP and the amino acid residues of the protein. These interactions could either mimic the effects of an activator or an inhibitor, or potentially elicit a novel regulatory response.
Computational Modeling and Dynamics of His-AMP Interactions
In the absence of extensive experimental data, computational methods such as molecular docking and molecular dynamics (MD) simulations can provide valuable predictions about the interactions of His-AMP with proteins. lanl.govnih.govnih.govnih.govbecominghuman.airesearchgate.net
Molecular Docking: This technique can be used to predict the preferred binding orientation of His-AMP within the active or allosteric sites of a target protein. By evaluating various possible poses based on scoring functions that approximate the binding energy, docking can identify key amino acid residues that are likely to interact with the ligand. nih.govnih.govbecominghuman.ai
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the protein-His-AMP complex, revealing how the ligand and protein move and interact over time. lanl.govnih.gov These simulations can be used to assess the stability of the docked pose, identify flexible regions of the protein that may be involved in binding, and observe any ligand-induced conformational changes. For example, MD simulations of other protein-ligand systems have been used to understand the allosteric communication between distant sites in a protein. nih.gov
While no specific MD simulations or docking studies for His-AMP are prominently available in the literature, the wealth of such studies on other protein-nucleotide and protein-histidine interactions provides a strong foundation for future computational investigations of His-AMP complexes. lanl.govnih.gov Such studies would be instrumental in generating hypotheses about the binding mode and functional effects of His-AMP, guiding future experimental work.
Advanced Research Methodologies for Histidyl Adenosine Monophosphate Studies
Spectroscopic and Chromatographic Techniques for Detection and Quantification
The accurate detection and quantification of His-AMP in complex biological samples are foundational to understanding its roles. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the cornerstone techniques for this purpose, often used in tandem for maximum specificity and sensitivity.
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)
HPLC provides the initial separation of His-AMP from a multitude of other cellular components. The choice of column and mobile phase is critical for retaining and resolving this polar molecule. Reversed-phase (RP) chromatography, particularly with C18 columns, is a common approach for separating nucleotides and their derivatives. researchgate.netnih.gov To enhance the retention of polar analytes like His-AMP, techniques such as hydrophilic interaction liquid chromatography (HILIC) or ion-pair reversed-phase chromatography are often employed. frontiersin.orgcabidigitallibrary.org HILIC uses a polar stationary phase with a primarily organic mobile phase, creating a hydrophilic layer that retains polar compounds. Ion-pair chromatography adds a reagent to the mobile phase that forms a neutral complex with the charged analyte, improving its retention on a nonpolar stationary phase.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for unequivocal identification and precise quantification. This technique combines the powerful separation of HPLC with the mass-selective detection of MS. researchgate.netfrontiersin.org In a typical LC-MS/MS workflow, the sample is first separated by HPLC. The eluent is then introduced into the mass spectrometer's ion source, where molecules are ionized (e.g., by electrospray ionization, ESI). The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). For quantification, Multiple Reaction Monitoring (MRM) is a highly specific mode where a specific precursor ion (the molecular ion of His-AMP) is selected and fragmented, and a resulting characteristic product ion is monitored. frontiersin.org This two-stage mass filtering provides exceptional selectivity and sensitivity, minimizing interference from the complex biological matrix.
| Parameter | HPLC Method Example | LC-MS/MS Method Example |
|---|---|---|
| Column Type | Reversed-Phase C18 (e.g., 2.1 mm × 150 mm, 2.7 µm) nih.gov | HILIC (e.g., ZIC-pHILIC, 2.1 mm x 150 mm) cabidigitallibrary.org |
| Mobile Phase A | 50 mM Potassium Phosphate (B84403) Buffer (pH 6.8) nih.gov | Acetonitrile |
| Mobile Phase B | Methanol/Water mixture | 10 mM Ammonium Acetate in Water |
| Elution Mode | Isocratic nih.gov | Gradient |
| Flow Rate | 0.3 mL/min | 0.25 mL/min isotope.com |
| Detection | UV Absorbance at 260 nm | ESI-MS/MS (Positive Ion Mode) |
| MS Transition (MRM) | N/A | Precursor Ion (m/z) → Product Ion (m/z) for His-AMP |
UV-Vis Spectroscopy and Other Spectroscopic Methods for His-AMP Analysis
UV-Vis spectroscopy is a fundamental technique used for the analysis of molecules containing chromophores—parts of the molecule that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. thermofisher.comsielc.com His-AMP possesses two primary chromophores: the adenine (B156593) ring of the adenosine (B11128) moiety and the imidazole (B134444) ring of the histidine residue. The adenine ring has a strong characteristic absorbance maximum (λmax) around 260 nm, which is a feature of all adenosine-containing nucleotides. researchgate.netresearchgate.net The histidine component has an absorbance maximum at a lower wavelength, typically around 210 nm. sielc.com
When analyzing His-AMP, the spectrum is dominated by the strong absorbance of the adenine base. Therefore, UV detection for quantification purposes, especially in HPLC systems, is typically set to 260 nm. researchgate.netrsc.org While less specific than MS, UV-Vis spectroscopy provides a rapid and non-destructive method for preliminary identification and quantification, provided that His-AMP has been sufficiently purified from other UV-absorbing compounds, particularly other nucleotides. The Beer-Lambert law can be applied to determine the concentration of a sample by measuring its absorbance at a specific wavelength.
Other spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), can provide detailed structural information about His-AMP, confirming the covalent linkage between the histidine and AMP moieties. southampton.ac.uk
| Compound | Major Chromophore | Typical λmax (nm) | Notes |
|---|---|---|---|
| Adenosine Monophosphate (AMP) | Adenine Ring | ~260 researchgate.net | Strong absorbance, commonly used for quantification. |
| Histidine | Imidazole Ring | ~210 sielc.com | Weaker absorbance compared to adenine; may be masked. |
| This compound (His-AMP) | Adenine and Imidazole Rings | ~260 | The spectrum is dominated by the adenine chromophore. |
Molecular and Biochemical Assays for Functional Analysis
Beyond detection, understanding the function of His-AMP requires assays that can measure its interaction with enzymes and its journey through metabolic networks.
Enzyme Activity Assays in the Presence of His-AMP or its Conjugates
His-AMP is an intermediate in the reaction catalyzed by histidyl-tRNA synthetase, where histidine is activated before its transfer to tRNA. Enzyme assays can be designed to monitor the activity of this and other enzymes that produce or consume His-AMP. A common strategy involves using coupled enzyme systems where the production of AMP is linked to a detectable signal. nih.govresearchgate.net
For example, the AMP-Glo™ assay is a versatile platform that quantifies AMP production. nih.govresearchgate.net The system works in a multi-step process: first, the primary enzymatic reaction that produces AMP (e.g., the synthesis of His-AMP from histidine and ATP) is performed. Then, any remaining ATP is removed. Subsequently, AMP is converted to ADP, and then to ATP in a reaction catalyzed by polyphosphate:AMP phosphotransferase and myokinase. This newly generated ATP is then used by luciferase to produce a luminescent signal that is directly proportional to the initial amount of AMP produced. nih.gov This assay allows for high-throughput screening of enzyme activity and the study of inhibitors. nih.gov
The activity of His-AMP conjugates can also be assessed. For instance, if His-AMP is conjugated to another molecule to study its delivery or targeting, assays can measure the conjugate's ability to interact with its intended target or to release the active His-AMP moiety. mdpi.comresearchgate.net
| Assay Type | Principle | Detection Method | Application Example |
|---|---|---|---|
| Coupled Luminescent Assay (e.g., AMP-Glo™) | AMP produced is enzymatically converted to ATP, which drives a luciferase reaction. nih.govresearchgate.net | Luminescence | Measuring the activity of histidyl-tRNA synthetase by quantifying AMP release. |
| Coupled Spectrophotometric Assay | The formation of a product (e.g., ADP or Pyruvate) is linked to a change in absorbance via coupling enzymes like pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. researchgate.net | UV-Vis Absorbance (e.g., at 340 nm for NADH) | Monitoring adenylate kinase activity, which interconverts AMP, ADP, and ATP. |
| LPS Neutralization Assay | Measures the ability of a peptide conjugate to bind and neutralize lipopolysaccharide (LPS), preventing it from activating a downstream cascade. researchgate.net | Colorimetric or Turbidimetric | Assessing the anti-inflammatory potential of a His-AMP-peptide conjugate. |
Isotopic Labeling and Metabolomic Tracing Experiments
Stable isotope labeling is a powerful technique to trace the metabolic fate of molecules within a cell or organism. nih.govnih.gov In the context of His-AMP, researchers can use precursors labeled with stable isotopes like ¹³C, ¹⁵N, or ¹⁸O to follow their incorporation into the His-AMP molecule and its subsequent downstream metabolites. ebi.ac.uknih.gov
For example, cells can be cultured in a medium containing ¹⁵N-labeled histidine or ¹³C-labeled adenosine. isotope.com After a certain period, cellular metabolites are extracted and analyzed by mass spectrometry. mdpi.com The mass spectrometer can distinguish between the normal (unlabeled) molecules and the heavier, isotope-labeled versions. By analyzing the mass isotopologue distribution (the relative abundance of molecules with different numbers of isotopic labels), researchers can determine the rate of His-AMP synthesis, its turnover, and the pathways it contributes to. nih.gov This approach, often called metabolic flux analysis, provides a dynamic view of metabolism that cannot be obtained from static concentration measurements alone. nih.gov
| Isotopic Precursor | Label | Analytical Technique | Information Gained |
|---|---|---|---|
| L-Histidine | ¹³C, ¹⁵N | LC-MS/MS | Tracing the origin of the histidine moiety and its contribution to other pathways after His-AMP turnover. |
| Adenosine | ¹³C, ¹⁵N | LC-MS/MS | Tracing the origin and fate of the adenosine monophosphate portion of the molecule. nih.gov |
| Phosphate | ¹⁸O | LC-MS/MS | Investigating the dynamics of the phosphoryl group transfer in the synthesis and reactions of His-AMP. ebi.ac.uk |
Genetic and Proteomic Approaches
To understand the broader biological context of His-AMP, researchers turn to genetic and proteomic strategies. These approaches can identify the genes and proteins involved in His-AMP metabolism and its downstream signaling effects.
Genetic approaches involve manipulating the genes that encode for enzymes responsible for the synthesis or degradation of His-AMP, such as histidyl-tRNA synthetase. By creating knockout (gene deletion) or knockdown (reduced gene expression) models in cells or organisms, scientists can study the resulting physiological and metabolic changes. nih.gov For example, deleting the gene for a phosphodiesterase that degrades a related nucleotide, c-di-AMP, leads to its accumulation, revealing its role in processes like growth and metabolism. nih.gov A similar approach targeting enzymes in the His-AMP pathway can elucidate its specific functions.
Proteomics, the large-scale study of proteins, can be used to identify proteins that physically interact with His-AMP. One common method is an affinity pull-down assay coupled with mass spectrometry. In this technique, a modified version of His-AMP (e.g., biotin-conjugated) is immobilized on a solid support (like beads). A cell lysate is then passed over these beads. Proteins that specifically bind to His-AMP will be captured, while non-binding proteins are washed away. The captured proteins are then eluted, separated (often by gel electrophoresis), and identified by mass spectrometry. This can reveal previously unknown effector proteins, enzymes, or receptors that are regulated by or bind to His-AMP, opening new avenues for understanding its cellular roles.
Structural Biology Techniques
Structural biology provides atomic-level insights into the three-dimensional architecture of molecules, which is fundamental for understanding their function. For His-AMP, these techniques reveal the precise conformation of the modified residue and its interactions within the protein and with other molecules.
X-ray crystallography and cryo-electron microscopy (cryo-EM) are the two major techniques for determining the high-resolution structures of proteins and their complexes. nih.govlibretexts.orgyoutube.com X-ray crystallography requires the formation of well-ordered crystals of the molecule of interest, which can be a significant bottleneck. libretexts.org When successful, it can provide atomic-resolution structures that reveal the detailed interactions of His-AMP with the protein and any binding partners. nih.govnih.gov
Cryo-EM has emerged as a powerful alternative, particularly for large and flexible complexes that are difficult to crystallize. elifesciences.orgnih.govcreative-biostructure.comamericanpeptidesociety.orgresearchgate.net In cryo-EM, samples are flash-frozen in their native state, and images are collected using an electron microscope. americanpeptidesociety.org Computational reconstruction then generates a 3D model of the complex. Recent advances in cryo-EM have enabled the determination of near-atomic resolution structures of a wide range of biological macromolecules. nih.gov
Both techniques have been instrumental in visualizing the structures of Fic enzymes in complex with their substrates, providing a structural basis for their catalytic mechanism and substrate specificity. elifesciences.org These structures can reveal how the enzyme positions the target histidine residue for nucleophilic attack on the α-phosphate of ATP, leading to the formation of His-AMP.
Table 3: Structural Studies of Adenylylating Enzymes and Their Complexes
| Protein/Complex | Technique | Key Findings | PDB ID (if applicable) | Reference |
|---|---|---|---|---|
| IbpAFic2 in complex with Cdc42 | X-ray Crystallography | Revealed the adenylylated tyrosine in the switch I region of Cdc42, providing the first structural view of this modification. | 3OQU | elifesciences.org |
| T. acidophilum 20S proteasome | Cryo-EM with Volta phase plate | Achieved a 3.2 Å resolution reconstruction, demonstrating the power of in-focus phase-contrast cryo-EM. | N/A | elifesciences.org |
| FtsWIQBL complex | Cryo-EM | Revealed the architecture of this core divisome complex, a target for antibiotics. | N/A | nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of molecules in solution. jackwestin.comvanderbilt.edumsu.eduscienceinfo.com Unlike crystallography and cryo-EM, which provide static snapshots, NMR can probe the conformational flexibility of proteins and the changes that occur upon modification.
For His-AMP studies, NMR can be used to monitor the chemical environment of the histidine residue upon adenylylation. The attachment of the AMP moiety will induce changes in the chemical shifts of the protons and carbons of the histidine ring, providing direct evidence of the modification. hmdb.ca Furthermore, NMR can be used to determine the three-dimensional structure of smaller proteins or protein domains containing His-AMP and to map the binding interfaces with other proteins.
By analyzing various NMR parameters, such as nuclear Overhauser effects (NOEs), residual dipolar couplings (RDCs), and relaxation rates, researchers can gain insights into the conformational ensemble of the His-AMP modified protein and how the modification impacts its dynamic properties. This information is crucial for understanding how His-AMP allosterically regulates protein function.
Diverse Biological Systems and Experimental Models in His Amp Research
Prokaryotic Systems: Bacteria
The histidine biosynthesis pathway is a well-studied metabolic route in bacteria, serving as a model for understanding gene regulation and enzyme function. The intermediate, more commonly referred to in literature as N¹-(5-phospho-β-D-ribosyl)-AMP (PR-AMP), is a critical component of this pathway.
In Escherichia coli and Salmonella typhimurium , the histidine (his) operon has been extensively characterized. nih.gov The formation of PR-AMP from N¹-(5-phospho-β-D-ribosyl)-ATP (PR-ATP) is catalyzed by the enzyme phosphoribosyl-ATP pyrophosphohydrolase (HisE). nih.govresearchgate.net Subsequently, phosphoribosyl-AMP cyclohydrolase (HisI) hydrolyzes PR-AMP to produce N'-[(5'-phosphoribosyl)-formimino]-5-aminoimidazole-4-carboxamide ribonucleotide (ProFAR). researchgate.netnih.gov In these organisms, the HisE and HisI enzymatic activities are often carried out by a single bifunctional polypeptide. researchgate.net Furthermore, research in E. coli has provided direct evidence of histidyl-adenylate, another term for His-AMP, in the context of protein synthesis, specifically in the crystal structure of histidyl-tRNA synthetase complexed with the compound. researchgate.net
Corynebacterium glutamicum , an industrial workhorse for amino acid production, also utilizes this conserved pathway for histidine biosynthesis. bioone.org Studies have detailed the enzymes involved, confirming the presence of PR-AMP as an intermediate. bioone.org While this bacterium is also noted for producing various antimicrobial peptides (AMPs), this is distinct from the role of His-AMP in primary metabolism. nih.gov
In Bacillus licheniformis , while direct studies on His-AMP are less common, the presence of the histidine biosynthesis pathway is established, and its regulation is crucial for the organism's growth. nih.gov The pathway is understood to follow the canonical steps, including the formation and conversion of PR-AMP, similar to other bacteria. uniprot.org
| Organism | Key Enzyme(s) | Reaction Involving His-AMP (PR-AMP) | Reference |
|---|---|---|---|
| Escherichia coli | Phosphoribosyl-ATP pyrophosphohydrolase (HisE), Phosphoribosyl-AMP cyclohydrolase (HisI) | PR-ATP → PR-AMP → ProFAR | researchgate.net |
| Salmonella typhimurium | ATP phosphoribosyltransferase (HisG), HisE, HisI | PR-ATP → PR-AMP → ProFAR | nih.govnih.gov |
| Corynebacterium glutamicum | HisE, HisI | PR-ATP → PR-AMP → 5'ProFAR | bioone.org |
| Bacillus licheniformis | Conserved pathway enzymes (inferred) | Conserved pathway (inferred) | nih.govuniprot.org |
Eukaryotic Systems: Yeast (Saccharomyces cerevisiae)
In the yeast Saccharomyces cerevisiae , the biosynthesis of histidine is intricately linked with purine (B94841) metabolism. uniprot.orgnih.gov The pathway mirrors that in bacteria, with PR-AMP serving as a central intermediate. elabscience.comecmdb.ca In yeast, several steps of the pathway are catalyzed by multifunctional enzymes; for instance, the HIS4 gene encodes a protein with three distinct enzymatic activities. ecmdb.ca The regulation of the AMP and histidine biosynthesis pathways is co-dependent, with intermediates of one pathway influencing the other. nih.gov For example, the accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), which is produced during histidine synthesis and is also a precursor in purine synthesis, plays a role in regulating the expression of genes in the AMP biosynthesis pathway. nih.gov
Mammalian Systems: Studies on Specific Tissues and Protein-Modifying Enzymes
Unlike prokaryotes and lower eukaryotes, mammals are histidine heterotrophs and cannot synthesize it de novo, thus lacking the corresponding biosynthetic pathway. However, research on mammalian enzymes has revealed their ability to interact with and hydrolyze His-AMP and related compounds.
Rabbit Histidine Triad (B1167595) Nucleotide-binding protein 1 (Hint1) has been shown to be a key enzyme in this context. Hint proteins are phosphoramidases that cleave the P-N bond in various nucleotide phosphoramidates. nih.govnih.gov Crucially, a recombinant Rabbit Hint1 protein has been demonstrated to hydrolyze His-AMP. targetmol.comcusabio.com This activity is part of a broader substrate specificity that includes other aminoacyl-AMP derivatives, suggesting a role for Hint proteins in cellular signaling and the metabolism of nucleotide-based molecules. nih.govtargetmol.com
Studies on Bovine Liver Glutamate (B1630785) Dehydrogenase provide a model for how AMP derivatives can regulate mammalian enzyme activity. This enzyme is allosterically regulated by purine nucleotides, with ADP and AMP acting as activators. targetmol.comwikipedia.org Calorimetric studies have detailed the thermodynamics of binding for AMP and its analogs to the enzyme, indicating that even small variations in the ligand structure can influence binding and activation. targetmol.com While these studies did not specifically use His-AMP, they establish a clear precedent for the interaction of adenosine (B11128) monophosphate derivatives with key metabolic enzymes in mammals, suggesting potential, yet unexplored, regulatory roles for compounds like His-AMP.
| System/Model | Enzyme | Key Finding | Reference |
|---|---|---|---|
| Rabbit | Histidine Triad Nucleotide-binding protein 1 (Hint1) | Demonstrated to hydrolyze His-AMP, suggesting a role in metabolizing aminoacyl-AMPs. | targetmol.comcusabio.com |
| Bovine Liver | Glutamate Dehydrogenase | Allosterically activated by AMP and its analogs, providing a model for potential regulation by His-AMP. | targetmol.comwikipedia.org |
Plant Systems and Histidine Biosynthesis Pathways
In plants, histidine biosynthesis is essential for growth and development and occurs through the same fundamental metabolic route as in microorganisms. bioone.orgproteopedia.org The entire pathway is located within the plastids. rsc.org The process begins with the condensation of ATP and 5-phosphoribosyl-1-pyrophosphate (PRPP). bioone.orgproteopedia.org The pathway is intrinsically linked to nucleotide metabolism through its precursors and also through the release of the intermediate AICAR, which re-enters the de novo purine synthesis pathway. rsc.org
The conversion of PR-ATP to PR-AMP is catalyzed by phosphoribosyl-ATP pyrophosphohydrolase, and PR-AMP is subsequently acted upon by phosphoribosyl-AMP cyclohydrolase. researchgate.net In plants like Arabidopsis thaliana, these two enzymatic steps are often catalyzed by a bifunctional enzyme, HISN2. researchgate.net The characterization of the genes and enzymes of this pathway, including the recent identification of histidinol-phosphate phosphatase, has provided a complete picture of histidine synthesis in plants, confirming the central role of PR-AMP as an intermediate. proteopedia.org
Emerging Research Avenues and Future Perspectives
Discovery of Novel His-AMP Related Pathways and Uncharacterized Biological Functions
Histidyl-adenosine monophosphate is primarily recognized for its role as a transient intermediate in the biosynthesis of the amino acid histidine. This pathway begins with the condensation of ATP and phosphoribosyl pyrophosphate (PRPP) to form His-AMP, a reaction catalyzed by ATP phosphoribosyltransferase. wikipedia.orgnih.govnih.govnih.gov The pathway is energetically costly, consuming significant cellular resources. nih.gov Consequently, the activity of ATP phosphoribosyltransferase is tightly regulated through feedback inhibition by the final product, histidine, as well as by AMP and ADP, which signal the cell's energy status. wikipedia.orgproteopedia.orgnih.gov
While this role is well-documented, the possibility of non-canonical functions for His-AMP is an exciting area of investigation. Many metabolic enzymes and their products have been found to possess "moonlighting" or non-canonical functions, participating in processes beyond their established metabolic pathways. researchgate.netnih.govmdpi.com These functions are often dependent on the subcellular localization of the molecule and can be activated by various cellular signals. researchgate.net
The structural similarity of His-AMP to other significant signaling molecules, such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic di-adenosine monophosphate (c-di-AMP), suggests it may also have signaling capabilities. wikipedia.orgnih.govfrontiersin.org cAMP is a ubiquitous second messenger involved in a vast array of cellular processes, including gene expression and metabolism. wikipedia.orgnih.govmdpi.com Similarly, c-di-AMP is a crucial bacterial second messenger that regulates numerous physiological activities. frontiersin.org It is plausible that His-AMP, or a derivative, could act as a signaling molecule, potentially linking the status of amino acid biosynthesis to other cellular functions. For instance, it could play a role in sensing the availability of nutrients and energy, given that its synthesis is directly tied to ATP levels and is inhibited by AMP and ADP. wikipedia.orgproteopedia.org
Future research may uncover that His-AMP is involved in processes such as:
Gene expression regulation: Metabolites can directly influence gene transcription by modifying chromatin structure. mdpi.com
Cell signaling cascades: The molecule could act as a ligand for yet-to-be-identified protein receptors, initiating downstream signaling events.
Metabolic crosstalk: His-AMP levels could influence other metabolic pathways, providing a mechanism for coordinating amino acid synthesis with other biosynthetic and catabolic processes.
The exploration of these potential uncharacterized biological functions will require innovative experimental approaches to detect and perturb His-AMP levels and observe the downstream cellular consequences.
Integration of Omics Data for Systems-Level Understanding of His-AMP Roles
To unravel the complex roles of His-AMP, a systems-level understanding is essential. The integration of various "omics" data, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to achieve this holistic view. nih.govmdpi.com Multi-omics strategies allow researchers to move beyond the study of isolated components and instead analyze the intricate network of interactions that govern cellular function. researchgate.net
Methodologies for multi-omics data integration are rapidly advancing and include:
Network-based approaches: These methods construct molecular networks to identify novel relationships between different omics layers, such as linking gene expression changes with alterations in protein and metabolite levels. researchgate.net
Machine learning and deep learning: Predictive algorithms can be used to integrate multi-omics data to identify complex patterns and biomarkers associated with specific cellular states or diseases. researchgate.net
In the context of His-AMP, a multi-omics approach could be applied as follows:
Genomics: Analysis of the genes involved in the histidine biosynthesis pathway, such as hisG (encoding ATP phosphoribosyltransferase), across different organisms or conditions can reveal evolutionary conservation and potential regulatory elements. nih.gov
Transcriptomics: Measuring the mRNA levels of histidine biosynthesis genes can provide insights into how the pathway is regulated at the transcriptional level in response to various stimuli.
Proteomics: Quantifying the abundance of the enzymes involved in His-AMP metabolism, such as ATP phosphoribosyltransferase and phosphoribosyl-ATP pyrophosphatase, can reveal post-transcriptional regulatory mechanisms.
Metabolomics: Directly measuring the levels of His-AMP and related metabolites, such as histidine, ATP, and PRPP, provides a real-time snapshot of the metabolic state of the pathway. nih.govacs.org Untargeted metabolomics can also help identify unexpected metabolic changes linked to perturbations in the histidine pathway. mdpi.com
| Omics Layer | Key Molecules/Data | Potential Insights for His-AMP Research |
| Genomics | hisG, hisE, hisI genes | Evolutionary conservation, regulatory DNA elements, disease-associated variants. |
| Transcriptomics | mRNA of histidine biosynthesis genes | Transcriptional regulation in response to stimuli, identification of co-regulated genes. |
| Proteomics | ATP phosphoribosyltransferase, Phosphoribosyl-ATP pyrophosphatase | Post-transcriptional regulation, enzyme modifications, protein-protein interactions. |
| Metabolomics | This compound, Histidine, ATP, PRPP | Real-time metabolic flux, pathway dynamics, identification of novel related metabolites. |
Development of Advanced Molecular Probes and Specific Inhibitors for Mechanistic Elucidation
A major challenge in studying the uncharacterized functions of His-AMP is the lack of specific tools to visualize and manipulate its concentration within living cells. The development of advanced molecular probes and specific inhibitors is therefore a critical research avenue.
Molecular Probes: Fluorescent molecular probes are powerful tools for imaging biomolecules in their native cellular environment. nih.gov For His-AMP, such probes could be designed based on several principles:
Fluorescent Analogs: A synthetic analog of His-AMP could be created with an attached fluorophore. This would allow for the visualization of its uptake and localization within the cell.
Genetically Encoded Biosensors: A protein-based sensor could be engineered that changes its fluorescence properties upon binding to His-AMP. This would enable real-time monitoring of His-AMP dynamics.
Activity-Based Probes: These probes are designed to covalently bind to the active site of a specific enzyme. An activity-based probe targeting ATP phosphoribosyltransferase could be used to report on the enzyme's activity state.
The synthesis of such probes often involves techniques like "click chemistry" to attach fluorophores to the target molecule. nih.gov
Specific Inhibitors: Specific inhibitors are invaluable for dissecting the function of a molecule by observing the effects of its depletion. For His-AMP, inhibitors could target the enzymes responsible for its synthesis and degradation:
ATP Phosphoribosyltransferase (HisG) Inhibitors: This enzyme catalyzes the formation of His-AMP. nih.gov It is naturally inhibited by histidine in an allosteric manner. nih.govproteopedia.org AMP and ADP act as competitive inhibitors with respect to ATP. proteopedia.orgnih.govnih.gov The development of novel, highly specific small molecule inhibitors of HisG would allow for the controlled depletion of His-AMP pools. As the histidine biosynthesis pathway is absent in humans, this enzyme is a potential target for antimicrobial agents. wikipedia.org
Phosphoribosyl-ATP Pyrophosphatase (HisE) Inhibitors: This enzyme, or the HisE domain of a bifunctional enzyme, catalyzes the conversion of His-AMP to phosphoribosyl-AMP. acs.org Inhibiting this step would lead to an accumulation of His-AMP, which could help to elucidate its downstream effects.
The development of these molecular tools will be instrumental in moving beyond correlational studies and establishing a causal link between His-AMP and specific cellular functions.
| Tool | Target/Principle | Application in His-AMP Research |
| Fluorescent Analog | His-AMP structure with attached fluorophore | Visualization of His-AMP localization and trafficking. |
| Genetically Encoded Biosensor | Protein that fluoresces upon binding His-AMP | Real-time monitoring of intracellular His-AMP concentration changes. |
| HisG Inhibitor | ATP phosphoribosyltransferase | Depletion of His-AMP to study loss-of-function phenotypes. |
| HisE Inhibitor | Phosphoribosyl-ATP pyrophosphatase | Accumulation of His-AMP to study gain-of-function phenotypes. |
Interdisciplinary Approaches to Decipher Complex His-AMP Systems Biology
Understanding the multifaceted roles of His-AMP within the complex cellular environment requires a departure from traditional, reductionist approaches. An interdisciplinary systems biology framework, which integrates experimental biology with computational modeling and engineering principles, is necessary to decipher the complexity of His-AMP's function. nih.govnih.gov
Computational Modeling: Computational models are essential for simulating and predicting the behavior of metabolic pathways. For the histidine biosynthesis pathway, several modeling approaches can be employed:
Kinetic Modeling: Detailed kinetic models that incorporate enzyme concentrations and kinetic parameters can simulate the dynamic changes in His-AMP levels over time in response to various perturbations.
Computational Chemistry: Methods like Density Functional Theory (DFT) can be used to study the binding interactions between His-AMP and potential protein partners or to aid in the design of specific inhibitors. nih.gov
Integrating Experimental and Computational Approaches: The strength of a systems biology approach lies in the iterative cycle between computational modeling and experimental validation. For example, a computational model might predict that a certain perturbation will lead to an accumulation of His-AMP. This prediction can then be tested experimentally using mass spectrometry or a newly developed molecular probe. The experimental results can then be used to refine and improve the computational model.
This interdisciplinary approach will be crucial for:
Hypothesis Generation: Computational models can generate new, testable hypotheses about the function of His-AMP that might not be apparent from experimental data alone.
Understanding Regulation: Systems-level models can help to unravel the complex regulatory networks that control His-AMP levels, including transcriptional regulation, allosteric feedback, and interactions with other metabolic pathways. nih.gov
Predicting System Behavior: A validated model can be used to predict how the system will behave under novel conditions, such as in the context of a specific disease or upon treatment with a drug.
By combining the expertise of biochemists, geneticists, computational biologists, and chemists, the scientific community can build a comprehensive and dynamic picture of the role of this compound in cellular life. This integrated approach holds the key to unlocking the full biological significance of this important molecule.
Q & A
Q. What is the enzymatic role of histidyl-tRNA synthetase (HisRS) in the synthesis of HAM, and how is this reaction experimentally characterized?
HAM is formed as an intermediate during the aminoacylation of tRNA by HisRS. The enzyme catalyzes the condensation of histidine and ATP to produce HAM (histidyladenylate) and pyrophosphate. Methodological characterization involves:
- Kinetic assays : Monitoring ATP consumption via spectrophotometric methods (e.g., coupled enzyme systems detecting pyrophosphate release).
- Radiolabeling : Using [³²P]-ATP to track HAM formation via thin-layer chromatography .
- Structural validation : Confirming intermediate identity using mass spectrometry (MS) or nuclear magnetic resonance (NMR) .
Q. How can researchers ensure accurate detection and quantification of HAM in biological samples?
Key methodological considerations include:
Q. What are the primary challenges in isolating HAM from cellular extracts, and how can they be mitigated?
Challenges include rapid hydrolysis by cellular phosphatases and interference from structurally similar nucleotides (e.g., AMP, ADP). Solutions involve:
- Inhibitor cocktails : Adding phosphatase inhibitors (e.g., sodium orthovanadate) during extraction.
- Chromatographic separation : Using ion-pair reverse-phase HPLC with optimized gradients to resolve HAM from other nucleotides .
Advanced Research Questions
Q. How do structural differences in HisRS across eukaryotes and pathogens (e.g., Trypanosoma cruzi) influence HAM binding and catalysis?
Comparative structural studies using X-ray crystallography have revealed:
- Active-site motifs : HisRS in T. cruzi exhibits a unique loop conformation near the histidine-binding pocket, affecting HAM stability .
- Methodological approach :
- Co-crystallizing HisRS with HAM analogs (e.g., non-hydrolyzable ATP derivatives).
- Mutagenesis studies to validate residue roles in catalysis (e.g., K230A mutants reduce HAM synthesis efficiency) .
Q. How can researchers resolve contradictions in reported kinetic parameters (e.g., Kₘ for histidine) of HisRS across studies?
Discrepancies may arise from assay conditions or enzyme sources. To address this:
- Standardize protocols : Use uniform buffer systems (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂) and recombinant enzymes from the same expression system.
- Cross-validation : Compare data from kinetic assays (e.g., stopped-flow spectroscopy) and isothermal titration calorimetry (ITC) to confirm binding affinities .
Q. What advanced techniques are used to study the dynamic interactions between HAM and regulatory proteins in vivo?
- Fluorescence resonance energy transfer (FRET) : Tagging HisRS and interaction partners (e.g., tRNA modification enzymes) with compatible fluorophores.
- Cryo-electron microscopy (cryo-EM) : Capturing transient HisRS-HAM complexes in near-native states .
Data Analysis and Experimental Design
Q. How should researchers design experiments to differentiate HAM’s metabolic roles from those of other adenylates (e.g., cAMP)?
- Isotopic tracing : Using [¹³C]-histidine to track HAM-specific incorporation into tRNA versus cAMP signaling pathways .
- Genetic knockdowns : Silencing HisRS and comparing metabolic profiles via untargeted metabolomics .
Q. What statistical approaches are recommended for analyzing HAM quantification data with high variability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
